1,4-Dihydropyrazino[2,3-f]quinoxaline
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Overview
Description
1,4-Dihydropyrazino[2,3-f]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring. The unique structure of this compound endows it with interesting electronic and optical properties, making it a valuable candidate for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrazino[2,3-f]quinoxaline can be synthesized through various methods. One common approach involves the condensation of appropriate diamines with diketones or dicarbonyl compounds. For instance, the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions can yield the desired compound . Another method involves the cyclization of dicyanopyrazinoquinoxaline with excess potassium hydroxide, resulting in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyrazino[2,3-f]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s properties and tailor it for specific applications .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced or altered properties compared to the parent compound .
Scientific Research Applications
1,4-Dihydropyrazino[2,3-f]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydropyrazino[2,3-f]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-di-N-oxides: These compounds share a similar quinoxaline core but differ in their oxidation state and functional groups.
Dicyanopyrazinoquinoxaline: This compound is a precursor to 1,4-Dihydropyrazino[2,3-f]quinoxaline and exhibits different electronic properties due to the presence of cyano groups.
Uniqueness
This compound is unique due to its hydrogen-bonding capability and its ability to form stable crystalline structures. These properties make it a promising candidate for applications in organic electronics and optoelectronics .
Properties
CAS No. |
821801-87-0 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
7,10-dihydropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6,11,13H |
InChI Key |
CATZMQQSQKXSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1NC=CN3 |
Origin of Product |
United States |
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